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molecular formula C6H12O3 B3048659 Methyl 2-methoxy-2-methylpropanoate CAS No. 17860-39-8

Methyl 2-methoxy-2-methylpropanoate

Cat. No. B3048659
M. Wt: 132.16 g/mol
InChI Key: AKWHOGIYEOZALP-UHFFFAOYSA-N
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Patent
US05087737

Procedure details

The reaction product was cooled, and analyzed by gas chromatography. This analysis showed that the conversion of methacrylic acid amide was 94%, the selectivity of methyl methacrylate based on methacrylic acid amide was 91%, and the selectivity of formamide was 98%. In addition, 8% of methyl α-methoxyisobutyrate was obtained in a yield of 8%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](N)(=[O:5])C(C)=C.[C:7]([O:12][CH3:13])(=[O:11])[C:8]([CH3:10])=[CH2:9].C(N)=O>>[CH3:1][O:5][C:8]([CH3:10])([CH3:9])[C:7]([O:12][CH3:13])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction product was cooled

Outcomes

Product
Name
Type
product
Smiles
COC(C(=O)OC)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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